molecular formula C16H16N2O2S B14803280 (2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14803280
M. Wt: 300.4 g/mol
InChI Key: AUACJCJMFYDGMR-CMDGGOBGSA-N
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Description

(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring and a carbamothioyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the reaction of 2,3-dimethylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-(furan-2-yl)prop-2-enamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

    Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, alcohol derivatives, and various substituted carbamothioyl derivatives.

Scientific Research Applications

(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide lies in its specific combination of functional groups and its potential biological activities. The presence of the furan ring imparts distinct chemical properties that differentiate it from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

(E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C16H16N2O2S/c1-11-5-3-7-14(12(11)2)17-16(21)18-15(19)9-8-13-6-4-10-20-13/h3-10H,1-2H3,(H2,17,18,19,21)/b9-8+

InChI Key

AUACJCJMFYDGMR-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C

Origin of Product

United States

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